molecular formula C14H13N3OS B2669910 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol CAS No. 337498-86-9

5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2669910
CAS No.: 337498-86-9
M. Wt: 271.34
InChI Key: LNGRSBPUJRCXGL-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a naphthyl group, and a methoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-naphthylamine with methoxymethyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol: Lacks the methoxymethyl group, which may affect its solubility and reactivity.

    5-(methyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a methoxymethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the methoxymethyl group in 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol imparts unique properties such as increased solubility in organic solvents and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(methoxymethyl)-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-9-13-15-16-14(19)17(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGRSBPUJRCXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=S)N1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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